molecular formula C28H26N2O4S B11486697 ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11486697
M. Wt: 486.6 g/mol
InChI Key: OCPLHSQXNZPBAF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features an indole moiety, a benzothiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand the biological activities of indole and benzothiophene derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the benzothiophene ring may enhance these interactions through additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton contain the benzothiophene ring and are used in medicinal applications.

Uniqueness

Ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the indole and benzothiophene moieties, which may result in synergistic biological activities and enhanced pharmacological properties.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O4S/c1-3-34-28(33)23-19-14-8-10-16-21(19)35-27(23)29-26(32)25(31)22-18-13-7-9-15-20(18)30(2)24(22)17-11-5-4-6-12-17/h4-7,9,11-13,15H,3,8,10,14,16H2,1-2H3,(H,29,32)

InChI Key

OCPLHSQXNZPBAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5

Origin of Product

United States

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